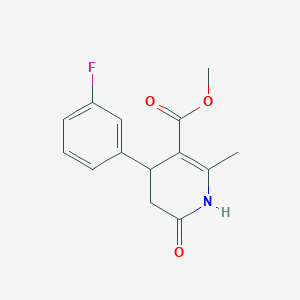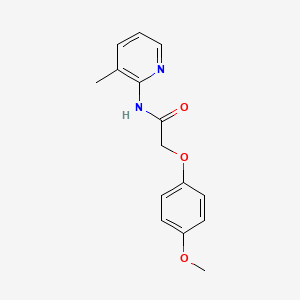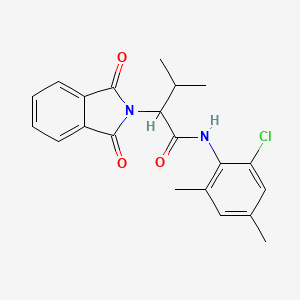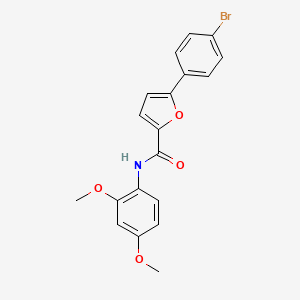![molecular formula C24H27FN4O3 B4895011 N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4895011.png)
N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide, commonly known as Compound-1, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of Compound-1 involves the inhibition of a specific protein target. This protein target is involved in various cellular processes, including cell growth and proliferation. By inhibiting this protein target, Compound-1 can disrupt these cellular processes, leading to the inhibition of tumor growth and the potential treatment of various diseases.
Biochemical and Physiological Effects:
Compound-1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. Additionally, Compound-1 has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of Compound-1 is its high affinity for a specific protein target, which makes it a promising candidate for the development of new drugs. However, there are also some limitations to using Compound-1 in lab experiments. One of the main limitations is the potential for off-target effects, which can lead to unwanted side effects.
Future Directions
There are several future directions for the research and development of Compound-1. One potential direction is the development of more potent and selective inhibitors of the protein target. Additionally, future studies could investigate the use of Compound-1 in combination with other drugs to enhance its therapeutic effects. Finally, further studies could investigate the potential use of Compound-1 in the treatment of other diseases beyond cancer and neurodegenerative diseases.
Conclusion:
In conclusion, Compound-1 is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method of Compound-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. Compound-1 has been extensively studied for its potential therapeutic applications, and it has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs. Future research could investigate the development of more potent and selective inhibitors of the protein target and the potential use of Compound-1 in the treatment of other diseases.
Synthesis Methods
The synthesis of Compound-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step involves the preparation of 2,4-dimethoxybenzyl bromide, which is then reacted with piperidine to yield the intermediate compound 1-(2,4-dimethoxybenzyl)-4-piperidinol. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to yield the final intermediate, which is then coupled with 3-fluorobenzoyl chloride to obtain Compound-1.
Scientific Research Applications
Compound-1 has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for a specific protein target, which makes it a promising candidate for the development of new drugs. Several studies have investigated the use of Compound-1 as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-[2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O3/c1-31-21-7-6-18(22(15-21)32-2)16-28-12-9-20(10-13-28)29-23(8-11-26-29)27-24(30)17-4-3-5-19(25)14-17/h3-8,11,14-15,20H,9-10,12-13,16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAUGLOLKOHNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC(=CC=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)

![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4894959.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)

![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)
![bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B4894984.png)
![methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4895006.png)

![1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B4895015.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl N-benzoylalaninate](/img/structure/B4895017.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4895023.png)